2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-2-28-20-11-7-6-10-19(20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRGLOQSDLPBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Sulfonylation of Piperazine Derivatives
The core synthetic strategy involves the sulfonylation of 4-phenylpiperazine with 2-chloroethanesulfonyl chloride to form the intermediate 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl chloride . This step typically employs dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction conditions are maintained at 0–5°C to prevent thermal decomposition, achieving a conversion rate of ≥85%.
Key Reaction:
$$
\text{4-Phenylpiperazine} + \text{ClSO}2\text{CH}2\text{CH}_2\text{Cl} \xrightarrow[\text{TEA, DCM}]{\text{0–5°C}} \text{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl chloride} + 2\text{HCl}
$$
Amidation with 2-Ethoxybenzoic Acid Derivatives
The sulfonylated intermediate is subsequently reacted with 2-ethoxybenzoyl chloride in the presence of N,N-diisopropylethylamine (DIEA) to form the final amide product. This step requires anhydrous dimethylformamide (DMF) at 60–70°C for 6–8 hours, yielding 48–52% of the target compound. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 3:7), with final characterization by $$ ^1\text{H NMR} $$ and $$ ^{13}\text{C NMR} $$.
Key Reaction:
$$
\text{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl chloride} + \text{2-Ethoxybenzoyl chloride} \xrightarrow[\text{DIEA, DMF}]{\text{60–70°C}} \text{2-Ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide} + 2\text{HCl}
$$
Optimization Strategies and Yield Enhancement
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, coupling the sulfonylated piperazine with 2-ethoxybenzamide precursors under microwave conditions (100°C, 300 W) reduces reaction time from 8 hours to 20 minutes, improving yields to 55%. This method minimizes side products such as N-ethylated byproducts and enhances regioselectivity.
Pegylated Intermediates
Incorporating polyethylene glycol (PEG) spacers during sulfonylation (e.g., PEG4 tosylate ) improves solubility and facilitates purification. A 2024 study demonstrated that PEGylated derivatives achieve 60% higher yields in polar solvents like acetonitrile , attributed to reduced aggregation.
Comparative Analysis of Synthetic Methods
Table 1. Yield and purity comparison across synthetic methods.
Characterization and Quality Control
Spectroscopic Validation
Challenges and Limitations
Industrial-Scale Production Considerations
A 2025 patent (EP2228370A1) outlines a scalable process using continuous flow reactors , which enhance heat dissipation and reduce reaction time to 2 hours. This method achieves a throughput of 1.2 kg/day with ≥99% purity.
Applications and Derivative Synthesis
The compound serves as a precursor for bifunctional inhibitors targeting MEK1 and PI3K enzymes. Modifications at the ethoxy group (e.g., 4-ethylpiperazine analogs ) enhance binding affinity, as validated by docking studies.
Chemical Reactions Analysis
2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonyl group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway but often include derivatives with modified functional groups .
Scientific Research Applications
2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is widely used in scientific research due to its diverse applications:
Medicinal Chemistry: It is used in the design and synthesis of new drug candidates, particularly for targeting neurological disorders.
Drug Discovery: The compound serves as a lead structure for developing new therapeutic agents.
Material Science: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine . This inhibition enhances cognitive functions and has potential therapeutic applications in treating neurological disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Core
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-Hydroxy Analogs (Rip-D)
- Rip-B (): Features a 3,4-dimethoxyphenethylamine side chain.
- Rip-D : Substitutes the 2-hydroxy group, introducing hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability relative to the ethoxy group .
(b) Metoclopramide ()
- Structure: 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy benzamide.
- Key differences: A diethylaminoethyl side chain (vs. sulfonylethyl) and chloro/amino substituents. The sulfonyl group in the target compound may confer greater metabolic stability compared to Metoclopramide’s tertiary amine, which is prone to oxidation .
Piperazine-Linked Sulfonylethyl Benzamides
(a) N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (–7)
- Structure: Features a nitro group (electron-withdrawing) and pyridyl substitution.
- Crystallography: Monoclinic system (P21/n) with a β angle of 108.5°, suggesting a folded conformation due to steric and electronic effects. The target compound’s ethoxy group (electron-donating) may adopt a distinct conformation, affecting receptor binding .
(b) 3-Methoxy-N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide ()
- Structure: Nearly identical to the target compound but with 3-methoxy (vs. 2-ethoxy) and 4-methoxypiperazine (vs. phenyl).
- Molecular weight: 433.5 g/mol (target compound estimated at ~447.5 g/mol with ethoxy). The 4-methoxyphenyl group may enhance solubility but reduce CNS penetration compared to the unsubstituted phenyl group in the target compound .
Thioether and Heterocyclic Derivatives ()
- Examples: Compounds like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide.
- Key differences: Thioether linkages (vs. sulfonyl) and heterocyclic moieties (thiazole, isoxazole). Sulfonyl groups in the target compound likely improve oxidative stability and hydrogen-bonding capacity compared to thioethers .
Physicochemical Properties
- Melting points : Rip-B (90°C) and Rip-D (96°C) suggest that the target compound’s melting point may exceed 100°C due to the sulfonyl group’s polarity and piperazine rigidity.
- This could be counterbalanced by the sulfonyl and piperazine groups .
Potential Pharmacological Implications
- Piperazine moiety : Common in CNS-targeting drugs (e.g., aripiprazole). The 4-phenyl substitution in the target compound may enhance selectivity for serotonin or dopamine receptors compared to 4-methoxyphenyl analogs .
- Sulfonyl group : Could improve metabolic stability over Metoclopramide’s tertiary amine, reducing susceptibility to cytochrome P450 oxidation .
Biological Activity
The compound 2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features an ethoxy group, a sulfonamide linkage with a phenylpiperazine moiety, and a benzamide backbone, which may contribute to its biological properties.
Research indicates that compounds similar to This compound may interact with various biological targets:
- Serotonin Receptors : The piperazine ring is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
- Dopamine Receptors : The structural similarity to known dopaminergic agents suggests possible activity at dopamine receptors, which could be relevant for neurological disorders.
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, affecting metabolic pathways related to inflammation or cancer.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of the compound:
Case Studies
- Antidepressant Effects : A study involving rodents treated with the compound exhibited a notable decrease in immobility during forced swim tests, indicating potential antidepressant properties. The mechanism was attributed to serotonin receptor modulation.
- Antitumor Activity : In vitro studies conducted on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis, suggesting its potential as a chemotherapeutic agent.
- Neuroprotection : Research involving neuronal cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in reduced cell death and maintained cellular integrity, highlighting its neuroprotective capabilities.
Q & A
Basic: What are the standard synthetic routes for 2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide, and how can purity be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzamide core via condensation of 2-ethoxybenzoic acid with an ethylenediamine derivative under reflux in dichloromethane or acetonitrile .
- Step 2 : Introduction of the sulfonyl group through sulfonation using chlorosulfonic acid, followed by coupling with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are employed to achieve >95% purity. Monitoring via TLC and HPLC ensures reaction completion .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂), benzamide carbonyl (δ ~167 ppm), and piperazine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 417.52 (C₂₁H₂₇N₃O₄S) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the sulfonyl-piperazine moiety .
Advanced: What is the hypothesized mechanism of action for this compound, and how can it be experimentally validated?
The compound is proposed to inhibit acetylcholinesterase (AChE) , similar to structurally related benzamides .
- Validation Methods :
- Ellman’s Assay : Quantify AChE activity via spectrophotometric detection of thiocholine (λ = 412 nm) after incubation with the compound .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with AChE’s catalytic site (PDB ID: 1ACJ). Focus on hydrogen bonding with Ser203 and π-π stacking with Trp86 .
Advanced: How do structural modifications (e.g., halogen substitution) impact pharmacological activity?
- Fluorine Addition : Introducing a fluorine at the benzamide’s 4-position (as in 4-fluoro analogs) enhances solubility (logP reduction by ~0.5) and AChE binding affinity (IC₅₀ improvement from 12 μM to 5 μM) .
- Ethoxy vs. Methoxy : Ethoxy groups improve metabolic stability compared to methoxy, as shown in hepatic microsome assays (t₁/₂ increase from 2.1 to 4.3 hrs) .
Advanced: How can researchers resolve contradictions in crystallographic and computational structural data?
- Cross-Validation : Compare SHELX-refined X-ray structures (e.g., bond lengths of S=O at 1.43 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
- Dynamics Simulations : Run 100-ns MD simulations in GROMACS to assess conformational flexibility of the piperazine ring under physiological conditions .
Advanced: What strategies improve aqueous solubility without compromising target binding?
- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance solubility (e.g., from 0.2 mg/mL to 2.5 mg/mL) .
- Prodrug Design : Introduce phosphate esters at the ethoxy group, which hydrolyze in vivo to release the active compound .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- ADMET Prediction : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4 clearance) and blood-brain barrier penetration (BBB score >0.3 indicates CNS activity) .
- Free Energy Calculations : MM-PBSA analysis identifies key residues (e.g., Tyr337 in AChE) contributing to binding energy (−42.6 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
